molecular formula C15H17N3O2S B2497168 N-(isochroman-3-ylmethyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034402-85-0

N-(isochroman-3-ylmethyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2497168
CAS No.: 2034402-85-0
M. Wt: 303.38
InChI Key: AWKJVINEFNGXQN-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound with a unique structure that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of Isochroman-3-ylmethyl Intermediate: The initial step involves the preparation of the isochroman-3-ylmethyl intermediate through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Thiadiazole Ring Formation: The next step involves the formation of the thiadiazole ring by reacting the isochroman-3-ylmethyl intermediate with suitable reagents such as thiosemicarbazide and an oxidizing agent.

    Carboxamide Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isochroman ring, where electrophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted isochroman derivatives.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide: Similar structure with a triazole ring instead of a thiadiazole ring.

    N-(isochroman-3-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide: Contains a pyrrolidine ring instead of a thiadiazole ring.

Uniqueness

N-(isochroman-3-ylmethyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,4-dimethylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-10-14(21-17-16-10)15(19)18(2)8-13-7-11-5-3-4-6-12(11)9-20-13/h3-6,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKJVINEFNGXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N(C)CC2CC3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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